Ether, bis(2-chloroallyl), also known as bis(2-chloroethyl) ether, is an organic compound characterized by its ether functional group and two chloroallyl substituents. It is classified under the category of chlorinated ethers, which are notable for their volatility and potential applications in various chemical processes. The compound has the Chemical Abstracts Service (CAS) registry number 111-44-4 and a molecular formula of CHClO. Its structure consists of two 2-chloroethyl groups attached to an ether oxygen atom.
Bis(2-chloroethyl) ether is primarily synthesized through chemical reactions involving chloroethanol derivatives. It is classified as a β-chloroalkyl ether, which indicates that it possesses a chloroalkyl group attached to the ether oxygen. This classification is significant given the compound's reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of bis(2-chloroethyl) ether can be achieved through various methods:
The reaction conditions typically require controlled temperatures and specific ratios of reactants to ensure high yields and purity. For instance, reactions may be conducted at temperatures ranging from 35°C to 70°C, depending on the specific method employed.
The molecular structure of bis(2-chloroethyl) ether can be represented as follows:
This configuration highlights two chloroethyl groups bonded to an oxygen atom, forming a stable ether linkage.
Bis(2-chloroethyl) ether participates in various chemical reactions due to its electrophilic nature:
The reactivity of bis(2-chloroethyl) ether is influenced by factors such as solvent polarity, temperature, and the presence of catalysts. For example, reactions with strong nucleophiles often require elevated temperatures to facilitate the substitution process effectively.
The mechanism of action for bis(2-chloroethyl) ether primarily involves its electrophilic nature due to the presence of chlorine atoms. These chlorine atoms can activate adjacent carbon atoms for nucleophilic attack by various reagents. This property is particularly relevant in organic synthesis where it serves as an intermediate for constructing more complex molecules.
Bis(2-chloroethyl) ether has several scientific uses:
The environmental prevalence of Ether, bis(2-chloroallyl) is intrinsically linked to its historical industrial applications and production patterns. Emerging as a versatile industrial solvent, this compound saw significant utilization throughout the mid-20th century in diverse sectors including:
Production data indicate substantial volumes, with U.S. production reaching approximately 1,200 thousand kilograms in 1986 alone [1]. The compound's primary manufacturing method involved the direct chlorination of ethylene glycol or alternative pathways using ethylene chlorohydrin with sulfuric acid [1]. While current usage has shifted predominantly toward pesticide manufacturing (particularly as an intermediate for algicides and microbicides), residual contamination persists from historical applications. Environmental monitoring has identified this chlorinated ether in numerous hazardous waste sites, with documented presence in at least 89 National Priorities List (NPL) sites across the United States [1]. This widespread distribution stems from its chemical properties – including moderate water solubility (10,200 mg/L) and potential for atmospheric release – which facilitate environmental mobility and ecosystem penetration.
Table 1: Historical Production and Use Patterns of Ether, bis(2-chloroallyl)
Time Period | Primary Applications | Production/Import Volume | Environmental Impact Focus |
---|---|---|---|
Pre-1980s | Solvent for fats/waxes, textiles, paints; Soil fumigant | 1977 Imports: ~590,000 kg | Initial site contamination from industrial discharges |
1980s | Transition to chemical intermediate; Limited solvent use | 1986 Production: 1,200,000 kg; Imports: ~60,000 kg | Documentation in hazardous waste sites (89 NPL sites) |
2000s-Present | Primarily pesticide manufacturing (~99%); Algicide (WSCP) and microbicide (CDQ) production | TRI (2016): 97 lb air releases from 23 facilities | Ongoing monitoring of water resources and industrial sites |
The compound falls under stringent regulatory oversight in both the United States and European Union, classified as a hazardous substance subject to multiple environmental statutes. In the United States, it is designated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), mandating specific disposal protocols requiring treatment or incineration in authorized RCRA facilities [1]. Land disposal restrictions apply, with the Environmental Protection Agency (EPA) maintaining active consideration of additional limitations [1]. The Toxics Release Inventory (TRI) reporting requirements capture environmental releases, with 2016 data indicating 97 pounds released to air and 4 pounds to surface water from 23 reporting facilities [1]. Crucially, TRI reporting thresholds limit data comprehensiveness, applying only to facilities meeting specific criteria:
In the European Union, regulatory control is established under the REACH framework (Registration, Evaluation, Authorisation and Restriction of Chemicals), where it is identified under EC Number 203-870-1 with specific classification as hazardous [2]. The tariff code 29091990 further designates its regulatory status for international trade and customs monitoring within the EU [2]. Both jurisdictions emphasize restricted release and specialized waste management protocols, though substantive differences exist in monitoring thresholds and reporting transparency requirements.
Table 2: Regulatory Classification of Ether, bis(2-chloroallyl)
Jurisdiction | Regulatory Framework | Classification | Key Requirements |
---|---|---|---|
United States | Resource Conservation and Recovery Act (RCRA) | Hazardous Waste (U074) | Disposal restricted to authorized facilities; Incineration preferred; Land disposal restrictions |
United States | Toxics Release Inventory (TRI) | Reportable toxic chemical | Annual reporting of releases exceeding thresholds (≥25,000 lb production/processing; >10,000 lb otherwise used) |
European Union | REACH Regulation | EC 203-870-1; Tariff Code 29091990 | Registration dossiers required; Hazard communication; Potential authorization for use |
European Union | Classification, Labelling and Packaging (CLP) Regulation | Skin corrosion/irritation Category 2; Specific target organ toxicity | Hazard labelling requirements; Safety Data Sheet obligations |
Significant limitations persist in regulatory frameworks despite formal classification systems. The exclusionary thresholds in TRI reporting create substantial data voids, as facilities below employee count or chemical volume thresholds escape mandatory disclosure [1]. This results in potentially significant underestimation of environmental burdens, particularly from smaller facilities and those in non-manufacturing sectors. Furthermore, environmental monitoring programs exhibit critical deficiencies:
Water Monitoring Inconsistencies: While identified as most likely to enter human populations through drinking water (estimated daily intake: 0.003 µg/kg/day), standardized testing protocols are inconsistently applied across municipal systems, with significant variations in detection limits and reporting frequency [1].
Biodegradation Data Gaps: Although laboratory studies indicate potential biodegradation under specific conditions (68% degradation in anaerobic lagoon simulations), field validation remains sparse, creating uncertainty in natural attenuation potential and remediation planning [1].
Legacy Site Management Challenges: Documentation of presence at hazardous waste sites lacks comprehensive soil and groundwater assessment data, with limited understanding of long-term migration patterns from historical contamination sources.
Atmospheric Transformation Uncertainties: Predictive modeling of atmospheric fate relies on limited experimental data regarding photooxidative half-lives (estimated at ~4 hours under smog conditions) without validation across diverse meteorological conditions [1].
Transboundary Movement Controls: While identified under specific EU tariff codes, international tracking mechanisms remain underdeveloped, particularly concerning imports of products containing residual levels from manufacturing processes.
These technical and policy limitations are compounded by inconsistent analytical methods across regulatory jurisdictions, impeding data harmonization and comparative risk assessment. The absence of binding international standards for environmental monitoring creates regulatory loopholes where production may shift to regions with less stringent oversight, ultimately contributing to global contamination pathways despite regional regulatory advances.
Table 3: Key Monitoring and Enforcement Gaps for Ether, bis(2-chloroallyl)
Domain | Current Limitation | Potential Consequence | Data Source |
---|---|---|---|
Industrial Reporting | TRI thresholds exclude smaller facilities and non-manufacturing sectors | Underestimation of environmental releases; Incomplete source identification | TRI16 2017 data from 23 facilities only [1] |
Environmental Monitoring | Inconsistent water testing protocols and frequencies | Human exposure through drinking water inadequately characterized | Estimated daily intake based on limited sampling [1] |
Transformation Science | Limited field validation of biodegradation and atmospheric degradation rates | Uncertain natural attenuation potential; Inaccurate risk modeling | Lab studies show variable biodegradation (68% anaerobic; 100% sewage inoculum) [1] |
International Coordination | Asymmetric regulatory classification and reporting requirements | Regulatory loopholes; Transboundary movement without tracking | EU tariff code exists but global tracking limited [2] |
The trajectory for this chlorinated ether compound suggests increasing regulatory attention, particularly as biomonitoring capabilities advance and environmental fate modeling becomes more sophisticated. Future frameworks will likely require enhanced monitoring mandates for smaller facilities, standardized international testing protocols, and integrated tracking systems spanning manufacturing, import, use, and disposal cycles to effectively address existing policy gaps.
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